molecular formula C18H21FN2O2 B1437982 N-(5-Amino-2-fluorophenyl)-4-(isopentyloxy)-benzamide CAS No. 1020057-36-6

N-(5-Amino-2-fluorophenyl)-4-(isopentyloxy)-benzamide

Cat. No.: B1437982
CAS No.: 1020057-36-6
M. Wt: 316.4 g/mol
InChI Key: HWHUXUTVQBQCSS-UHFFFAOYSA-N
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Description

N-(5-Amino-2-fluorophenyl)-4-(isopentyloxy)-benzamide is a synthetic organic compound with potential applications in various fields of scientific research. Its unique structure, which includes an amino group, a fluorine atom, and an isopentyloxy group attached to a benzamide core, makes it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Amino-2-fluorophenyl)-4-(isopentyloxy)-benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Reduction: Conversion of the nitro group to an amino group.

    Fluorination: Introduction of the fluorine atom.

    Etherification: Attachment of the isopentyloxy group.

    Amidation: Formation of the benzamide structure.

Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and automated systems, can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-Amino-2-fluorophenyl)-4-(isopentyloxy)-benzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The fluorine atom can be substituted with other halogens or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitroso or nitro compounds, while substitution reactions can produce various halogenated derivatives.

Scientific Research Applications

N-(5-Amino-2-fluorophenyl)-4-(isopentyloxy)-benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(5-Amino-2-fluorophenyl)-4-(isopentyloxy)-benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering various biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Amino-2-fluorophenyl)-2-(2-methylphenoxy)-acetamide
  • N-(5-Amino-2-fluorophenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide
  • N-(5-Amino-2-fluorophenyl)octanamide

Uniqueness

N-(5-Amino-2-fluorophenyl)-4-(isopentyloxy)-benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for targeted research applications.

Properties

IUPAC Name

N-(5-amino-2-fluorophenyl)-4-(3-methylbutoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O2/c1-12(2)9-10-23-15-6-3-13(4-7-15)18(22)21-17-11-14(20)5-8-16(17)19/h3-8,11-12H,9-10,20H2,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWHUXUTVQBQCSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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